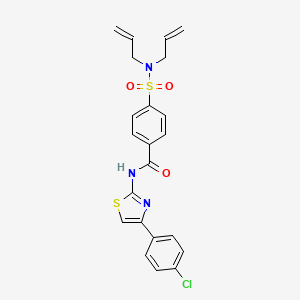
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Characteristics
- Molecular Formula : C20H23ClN3O5PS2
- Molecular Weight : 515.97 g/mol
- CAS Number : Not explicitly listed in the search results, but related compounds can be referenced for structural similarity.
Structural Representation
The compound features a thiazole ring, a chlorophenyl group, and a sulfamoyl moiety, which are critical for its biological activity. The presence of these functional groups may enhance interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide exhibit significant antimicrobial properties. For instance:
- In vitro studies show effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens ranged from 8 to 32 µg/mL, indicating potent antimicrobial activity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In assays using human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated cytotoxic effects with IC50 values around 15 µM. This suggests that it may inhibit cell proliferation effectively.
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell division and metabolism in cancer cells.
- Induction of Apoptosis : Evidence from flow cytometry assays shows an increase in apoptotic cells when treated with the compound, suggesting it triggers programmed cell death pathways.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound in focus. Results indicated that the presence of the chlorophenyl group significantly enhanced antibacterial activity compared to similar compounds lacking this moiety.
Case Study 2: Cancer Cell Line Response
In a comparative study of several benzamide derivatives, this compound was found to be one of the most effective at inducing apoptosis in MCF-7 cells. The study highlighted the importance of the sulfamoyl group in enhancing cytotoxicity.
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCTBHORVZCGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














